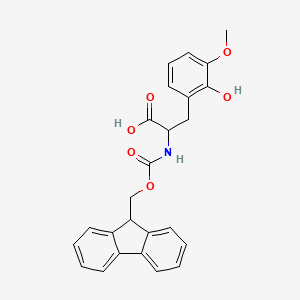![molecular formula C19H21N3O2 B2621964 N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide CAS No. 1385345-74-3](/img/structure/B2621964.png)
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of various types of pain. Unlike opioids, CR845 does not produce the adverse effects of addiction, respiratory depression, and sedation, making it a safer alternative for pain management.
Mechanism of Action
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide exerts its analgesic effects by binding to the kappa opioid receptor (KOR) in the brain and spinal cord. Unlike traditional opioids, which bind to the mu opioid receptor, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide does not produce the adverse effects of respiratory depression, sedation, or addiction. The drug also has anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and physiological effects:
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. The drug has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in response to injury or inflammation. In addition, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to increase the release of anti-inflammatory cytokines, such as interleukin-10 (IL-10). These effects may contribute to the drug's analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide for lab experiments is its low potential for abuse and dependence. This makes it a safer alternative to traditional opioids for studying pain pathways and mechanisms. However, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has a relatively short half-life, which may limit its use in certain experiments. In addition, the drug may have off-target effects that need to be taken into account when interpreting results.
Future Directions
There are several future directions for research on N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide. One area of interest is the development of novel formulations of the drug that can be administered orally or transdermally. Another area of interest is the investigation of the drug's effects on other pain pathways, such as those involved in chronic pain. Finally, there is a need for further studies on the safety and efficacy of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide in humans, particularly in the context of chronic pain management.
Synthesis Methods
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide is synthesized by a multi-step process that involves the reaction of various chemicals. The synthesis process includes the reaction of 6-methyl-3-pyridinemethanol with propylamine, followed by the reaction of the resulting compound with benzoyl chloride. The final step involves the reaction of the benzoyl chloride compound with cyanomethyl magnesium bromide.
Scientific Research Applications
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been extensively studied for its potential use as a non-opioid analgesic drug. The drug has been shown to be effective in reducing pain in various animal models, including models of inflammatory pain, neuropathic pain, and postoperative pain. In addition, N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has been shown to have a low potential for abuse and dependence, making it a promising alternative to opioids for pain management.
properties
IUPAC Name |
N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-10-22(11-9-20)19(23)17-6-4-5-16(12-17)14-24-18-8-7-15(2)21-13-18/h4-8,12-13H,3,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMAQMOXOYBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2621881.png)
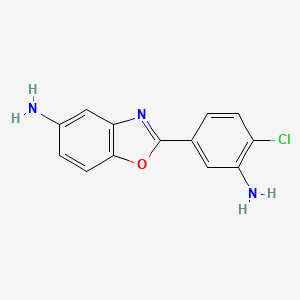
![Ethyl 4-[[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2621883.png)
![[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2621884.png)
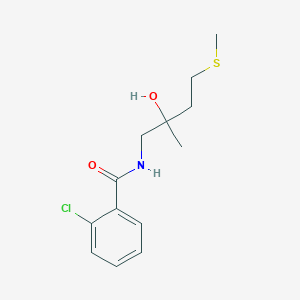
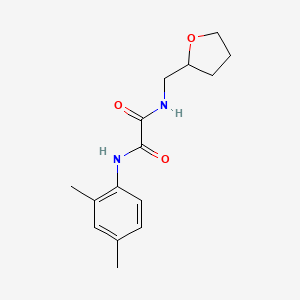
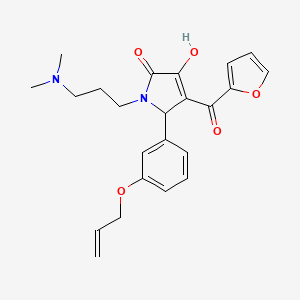
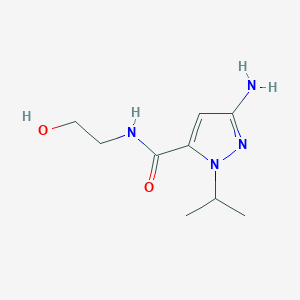


![1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2621895.png)

![7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2621899.png)
